O-{3-[(4-chlorophenyl)carbamoyl]phenyl} naphthalen-1-ylcarbamothioate
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Overview
Description
N-(4-CHLOROPHENYL)-3-{[(NAPHTHALEN-1-YL)CARBAMOTHIOYL]OXY}BENZAMIDE is a complex organic compound with a unique structure that combines a chlorophenyl group, a naphthyl group, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-3-{[(NAPHTHALEN-1-YL)CARBAMOTHIOYL]OXY}BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenyl isocyanate with naphthylamine to form an intermediate, which is then reacted with thiophosgene to introduce the carbamothioyl group. The final step involves the coupling of this intermediate with a benzamide derivative under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-3-{[(NAPHTHALEN-1-YL)CARBAMOTHIOYL]OXY}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-(4-CHLOROPHENYL)-3-{[(NAPHTHALEN-1-YL)CARBAMOTHIOYL]OXY}BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-3-{[(NAPHTHALEN-1-YL)CARBAMOTHIOYL]OXY}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-(4-CHLOROPHENYL)-2-{[(2E)-2-({2-[(4-FLUOROBENZYL)OXY]-1-NAPHTHYL}METHYLENE)HYDRAZINOACETYL]AMINO}BENZAMIDE
- 4-CHLORO-N-(1-NAPHTHALEN-1-YL-ETHYL)-BENZAMIDE
Uniqueness
N-(4-CHLOROPHENYL)-3-{[(NAPHTHALEN-1-YL)CARBAMOTHIOYL]OXY}BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C24H17ClN2O2S |
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Molecular Weight |
432.9 g/mol |
IUPAC Name |
O-[3-[(4-chlorophenyl)carbamoyl]phenyl] N-naphthalen-1-ylcarbamothioate |
InChI |
InChI=1S/C24H17ClN2O2S/c25-18-11-13-19(14-12-18)26-23(28)17-7-3-8-20(15-17)29-24(30)27-22-10-4-6-16-5-1-2-9-21(16)22/h1-15H,(H,26,28)(H,27,30) |
InChI Key |
WGTHSEHJQLBXLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=S)OC3=CC=CC(=C3)C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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